![molecular formula C7H5Cl2N3 B2939876 4-Chloropyrido[3,2-d]pyrimidine HCl CAS No. 1951441-48-7](/img/structure/B2939876.png)
4-Chloropyrido[3,2-d]pyrimidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrido[3,2-d]pyrimidine HCl is a chemical compound with the CAS Number: 1951441-48-7 . It has a molecular weight of 202.04 and is typically a white to yellow solid . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine HCl involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . Another method involves reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The InChI code for 4-Chloropyrido[3,2-d]pyrimidine HCl is 1S/C7H4ClN3.ClH/c8-7-6-5 (10-4-11-7)2-1-3-9-6;/h1-4H;1H . The linear formula is C7H5Cl2N3 .Chemical Reactions Analysis
4-Chloropyrido[3,2-d]pyrimidine HCl demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloropyrido[3,2-d]pyrimidine HCl is a white to yellow solid . It has a molecular weight of 202.04 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Anticancer Activity
Pyrimidine-based compounds demonstrate significant anticancer properties across various models, acting through diverse mechanisms to interact with multiple enzymes, receptors, and targets. This extensive potential positions pyrimidine scaffolds at the forefront of future drug candidates, as highlighted by a review of patent literature focusing on their anticancer efficacy (Kaur et al., 2014). The versatility of these compounds allows for targeting a wide array of cancer types, making them a valuable resource for developing novel oncological treatments.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidines are attributed to their inhibitory effects on key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Recent developments in pyrimidine synthesis and structure-activity relationships (SARs) have identified potent anti-inflammatory effects, offering directions for new therapeutic agents (Rashid et al., 2021).
Catalysis and Synthetic Applications
Pyrimidine scaffolds are key precursors for the synthesis of various medicinally relevant compounds. The application of hybrid catalysts in the synthesis of pyranopyrimidine derivatives illustrates the wide range of utility of these structures in medicinal and pharmaceutical industries, emphasizing their bioavailability and broader synthetic applications (Parmar et al., 2023).
Broad-Spectrum Biological Activity
Pyrimidine analogs are recognized for their extensive biological activities, including antifungal, antibacterial, and antiviral effects. This comprehensive insight into clinically approved pyrimidine-containing drugs underscores the molecule's potential as a scaffold for drug discovery, with a wide range of activities making it an attractive target for new drug development (JeelanBasha & Goudgaon, 2021).
Optical Sensing and Biological Significance
Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds. Their biological and medicinal applications further highlight the versatility of pyrimidine-based compounds, making them suitable for a range of sensing and biological functions (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence a variety of cellular pathways, including signal transduction, cell cycle regulation, and protein synthesis .
Result of Action
Given the potential targets and pathways, it can be inferred that the compound may have a range of effects, potentially influencing cell growth, proliferation, and survival .
Safety and Hazards
The safety information for 4-Chloropyrido[3,2-d]pyrimidine HCl includes hazard statements H302;H315;H319;H335 and precautionary statements P261;P305+P351+P338 . It is considered a low-toxicity substance, but long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin .
Propriétés
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGZNYFTNEMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,2-d]pyrimidine HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B2939794.png)
![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)
![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)
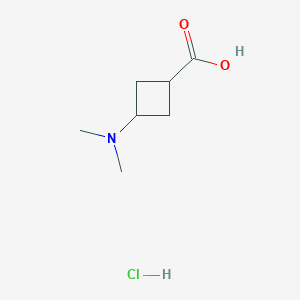
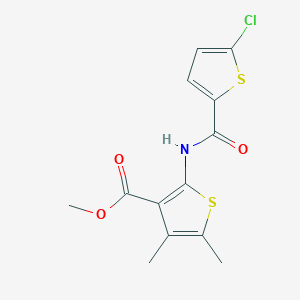
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)
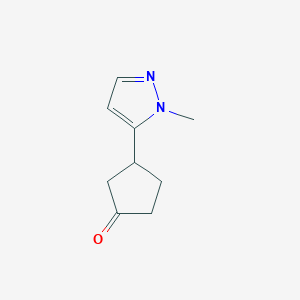
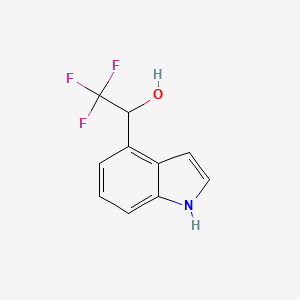
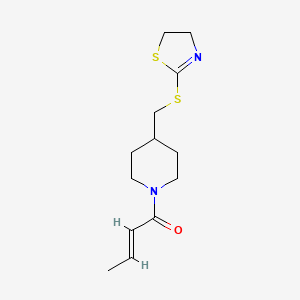
![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)
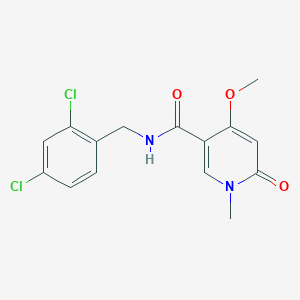
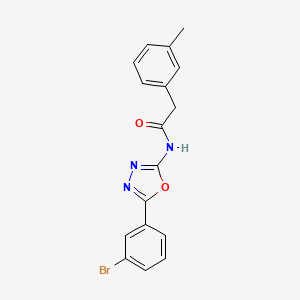
![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)